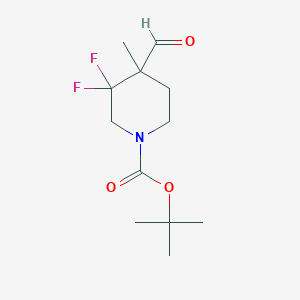amine CAS No. 1268139-97-4](/img/structure/B1407091.png)
[(4-Methoxy-2,5-dimethylphenyl)methyl](methyl)amine
描述
(4-Methoxy-2,5-dimethylphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylphenyl)methylamine typically involves the alkylation of 4-methoxy-2,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (4-Methoxy-2,5-dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
(4-Methoxy-2,5-dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
(4-Methoxy-2,5-dimethylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and physiological responses.
相似化合物的比较
(4-Methoxy-2,5-dimethylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Methoxyphenyl)methylamine: Lacks the additional methyl groups on the benzene ring, which may affect its reactivity and biological activity.
(2,5-Dimethylphenyl)methylamine: Lacks the methoxy group, which can influence its chemical properties and applications.
(4-Methoxy-2,5-dimethylphenyl)methylamine: Contains an ethyl group instead of a methyl group, which can alter its physical and chemical characteristics.
The uniqueness of (4-Methoxy-2,5-dimethylphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-11(13-4)9(2)5-10(8)7-12-3/h5-6,12H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHZTBQGTVWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
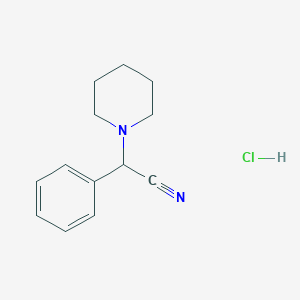
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)
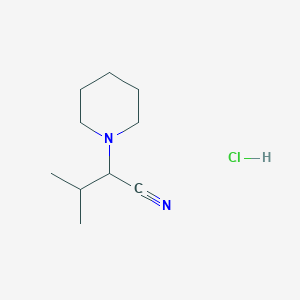
![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)
![Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propionate](/img/structure/B1407015.png)
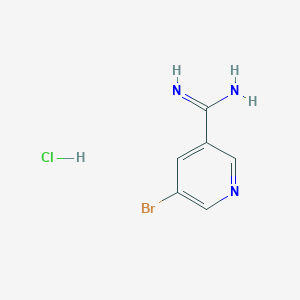
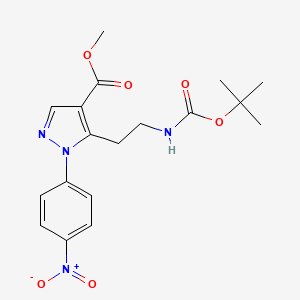
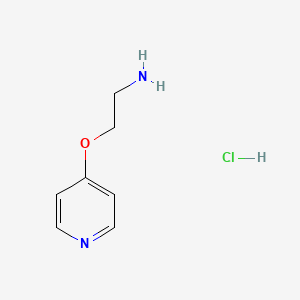
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)
![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)
![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate](/img/structure/B1407025.png)
